molecular formula C6H12O2Si B14434559 2-Propenal, 2-[(trimethylsilyl)oxy]- CAS No. 82873-56-1

2-Propenal, 2-[(trimethylsilyl)oxy]-

Cat. No.: B14434559
CAS No.: 82873-56-1
M. Wt: 144.24 g/mol
InChI Key: IAGCPLACHCVCLK-UHFFFAOYSA-N
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Description

Contextual Significance of Enol Silyl (B83357) Ethers as Reactive Intermediates

Silyl enol ethers are a class of organosilicon compounds that serve as neutral, moderately reactive equivalents of enolates. Unlike their highly basic and often unstable alkali metal enolate counterparts, silyl enol ethers are generally stable enough to be isolated, purified, and stored before use. Their significance stems from their ability to act as nucleophiles in a variety of crucial carbon-carbon bond-forming reactions.

The reactivity of silyl enol ethers is typically unlocked in the presence of a Lewis acid. This activation allows them to engage with a wide range of electrophiles, including aldehydes (in the Mukaiyama aldol (B89426) addition), ketones, acetals, and carbocations. This controlled reactivity prevents many of the side reactions associated with strong bases, such as self-condensation or loss of regiochemical integrity. The formation of a strong silicon-oxygen bond provides the thermodynamic driving force for their synthesis, typically by trapping an enolate with a silyl halide like trimethylsilyl (B98337) chloride.

Historical Trajectory and Foundational Contributions to the Chemistry of Silyloxy-Substituted Acroleins

The development of silyl enol ether chemistry was a significant advancement in synthetic organic chemistry, largely pioneered in the 1960s and 1970s. The foundational work demonstrated that these compounds could provide regiochemically defined enolate surrogates. While the early focus was on silyl enol ethers derived from simple ketones and esters, the principles were soon extended to more complex and functionalized systems.

The specific subclass of silyloxy-substituted acroleins, such as 2-Propenal, 2-[(trimethylsilyl)oxy]-, represents a logical evolution of this chemistry. These compounds are conceptually related to highly reactive electron-rich dienes like Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-buta-1,3-diene), which proved immensely valuable in Diels-Alder reactions for constructing complex cyclic systems. wikipedia.org The synthesis of silyloxyacroleins provided access to a different type of building block: a protected α,β-unsaturated aldehyde enolate. This allowed chemists to perform nucleophilic reactions at the α-position of an acrolein system, a transformation that is otherwise difficult to achieve directly due to the dominant electrophilicity of the β-carbon and the aldehyde carbonyl.

Strategic Importance of 2-Propenal, 2-[(trimethylsilyl)oxy]- in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to reliable chemical reactions. In this context, 2-Propenal, 2-[(trimethylsilyl)oxy]- is a valuable synthon for several key bond disconnections.

Its primary strategic role is as a synthetic equivalent of the acrolein α-anion or the acetaldehyde (B116499) homoenolate synthon. These are challenging synthons to generate directly. By using the silyl enol ether, a synthetic chemist can disconnect a target molecule at a bond connected to the α-carbon of a three-carbon aldehyde fragment.

For example, in a target molecule containing a γ-hydroxy aldehyde moiety, a retrosynthetic disconnection can be made as shown below. The silyl enol ether acts as the nucleophilic partner in a Lewis acid-catalyzed addition to an aldehyde, forming the key C-C bond. Subsequent hydrolysis of the silyl enol ether unmasks the ketone, which is in equilibrium with its enol form, tautomerizing to the final aldehyde product. This strategy allows for the formation of 1,3-oxygenated structures, which are common motifs in natural products.

Figure 1: Retrosynthetic Disconnection Involving 2-Propenal, 2-[(trimethylsilyl)oxy]-

This approach highlights the strategic value of 2-Propenal, 2-[(trimethylsilyl)oxy]- in simplifying complex structures and planning efficient synthetic routes.

Table 2: Illustrative Spectroscopic Data for 2-Propenal, 2-[(trimethylsilyl)oxy]- Note: These are representative values based on typical chemical shifts for the functional groups present, as specific experimental data were not available in the searched literature.

TechniqueCharacteristic Signals
¹H NMRδ ~9.5 ppm (s, 1H, -CHO), δ ~5.8 ppm (s, 1H, =CH₂), δ ~4.7 ppm (s, 1H, =CH₂), δ ~0.2 ppm (s, 9H, -Si(CH₃)₃)
¹³C NMRδ ~195 ppm (C=O), δ ~155 ppm (C-OTMS), δ ~105 ppm (=CH₂), δ ~0 ppm (-Si(CH₃)₃)
IR (Infrared)~1680 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1620 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-C stretch), ~1100 cm⁻¹ (Si-O-C stretch)
Mass Spectrometry (EI)m/z = 144 (M⁺), 129 (M-CH₃)⁺, 73 ((CH₃)₃Si⁺)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82873-56-1

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

IUPAC Name

2-trimethylsilyloxyprop-2-enal

InChI

InChI=1S/C6H12O2Si/c1-6(5-7)8-9(2,3)4/h5H,1H2,2-4H3

InChI Key

IAGCPLACHCVCLK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C=O

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2 Propenal, 2 Trimethylsilyl Oxy

Regioselective Enolization and Silylation Strategies

The regioselective formation of 2-Propenal, 2-[(trimethylsilyl)oxy]- hinges on the controlled generation of the corresponding enolate from acrolein, an α,β-unsaturated aldehyde. The presence of two potential deprotonation sites—the α-carbon and the γ-carbon—necessitates precise control over reaction conditions to favor the formation of the desired α-enolate, which is then trapped with a silylating agent.

Kinetic vs. Thermodynamic Control in Enolate Formation

The regioselectivity of enolate formation from α,β-unsaturated carbonyl compounds is a classic example of the kinetic versus thermodynamic control paradigm. acs.orgyoutube.com Deprotonation at the α-position is generally kinetically favored due to the greater steric accessibility of the α-protons. acs.org Conversely, deprotonation at the γ-position can lead to a more stable, conjugated dienolate, which is the thermodynamically favored product.

To selectively synthesize 2-Propenal, 2-[(trimethylsilyl)oxy]-, kinetic control is paramount. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. wikipedia.org Lithium diisopropylamide (LDA) is a quintessential base for this purpose. The bulkiness of the isopropyl groups on the nitrogen atom disfavors abstraction of the more sterically encumbered γ-protons, leading to preferential formation of the kinetic α-enolate. The reaction is conducted at low temperatures, typically -78 °C, to prevent equilibration to the more stable thermodynamic dienolate. wikipedia.org

In contrast, thermodynamic conditions, which involve weaker bases and higher temperatures, would favor the formation of the more substituted and thermodynamically more stable silyl (B83357) enol ether, which in the case of unsymmetrical ketones is the more substituted one. wikipedia.org For acrolein, this would lead to the formation of the dienolate.

ConditionFavored ProductKey Factors
Kinetic Control 2-Propenal, 2-[(trimethylsilyl)oxy]- (α-silylation)Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), rapid trapping
Thermodynamic Control 1-(Trimethylsilyloxy)-1,3-butadiene (γ-silylation)Weaker base, higher temperature, longer reaction time (allowing for equilibration)

Role of Lewis Acids and Bases in Silylation Efficiency

The efficiency of the silylation step, where the formed enolate is trapped by a silylating agent like trimethylsilyl (B98337) chloride (TMSCl), can be significantly influenced by the presence of Lewis acids and bases.

Lewis Bases: In the context of enolate formation, bases are the primary drivers. Strong bases like LDA are crucial for the rapid and irreversible deprotonation required for kinetic control. Weaker bases, such as triethylamine (B128534) (Et3N), are generally not effective for the regioselective formation of the kinetic enolate of α,β-unsaturated aldehydes.

Lewis Acids: Lewis acids can play a multifaceted role in silylation reactions. While not always necessary for the direct silylation of a pre-formed lithium enolate, they can be employed to catalyze the reaction of enolizable carbonyls with silylating agents. For instance, Lewis acids can activate the carbonyl group, facilitating enolization under milder conditions. In some methodologies, a Lewis acid can coordinate to the carbonyl oxygen, increasing the acidity of the α-protons and enabling the use of a weaker base.

Furthermore, certain Lewis acids can influence the regioselectivity of silylation. For example, in related systems, the choice of Lewis acid has been shown to tune the outcome of reactions involving silyl dienolates. rsc.org While specific studies on the Lewis acid-catalyzed silylation of acrolein to form the target compound are not extensively detailed in readily available literature, the general principles suggest that a careful selection of a Lewis acid could potentially enhance the rate and efficiency of the silylation of the kinetically formed enolate.

Chemo- and Stereoselective Approaches to Related Silyl Enol Ethers

While the synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]- itself does not involve the creation of a stereocenter, the principles of chemo- and stereoselectivity are crucial in the synthesis of more complex, substituted silyl enol ethers derived from other α,β-unsaturated aldehydes. These approaches often rely on sophisticated catalytic systems to control the geometry (E/Z) of the resulting double bond and the stereochemistry of newly formed chiral centers.

Recent advancements have focused on the development of catalytic methods that can achieve high levels of regio- and stereoselectivity. For instance, nickel-catalyzed remote functionalization strategies have been developed for the Z-selective synthesis of silyl enol ethers from ketones containing a distant olefin. rwth-aachen.denih.govacs.org This approach utilizes a "chain-walking" mechanism where the catalyst migrates along an alkyl chain to selectively form the desired silyl enol ether isomer. While this specific methodology is demonstrated on ketones, the underlying principles of catalyst control over isomerization and functionalization could potentially be adapted for α,β-unsaturated aldehydes.

Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of enals. nih.govnih.gov Chiral secondary amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which can then undergo stereoselective reactions. While these examples often focus on the addition of nucleophiles to the β-position, they highlight the potential of organocatalysis to control stereochemistry in reactions involving enal derivatives.

Green Chemistry Principles Applied to the Synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]-

Applying green chemistry principles to the synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]- aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods.

One promising area is the use of ionic liquids as alternative reaction media. Research has shown that various ionic liquids can be effective solvents for the preparation of silyl enol ethers from aldehydes and ketones using (bistrimethylsilyl)acetamide (BSA) as the silylating agent. organic-chemistry.org The choice of the cation in the ionic liquid was found to strongly influence the reaction yield. organic-chemistry.org The use of ionic liquids can offer advantages such as low volatility, thermal stability, and the potential for recycling, thereby reducing the reliance on volatile organic compounds (VOCs).

Another green approach involves the development of solvent-free reaction conditions. For example, microwave-assisted O-silylation of alcohols under solvent-free conditions has been reported, offering a cleaner and faster alternative to traditional methods. While not directly applied to acrolein, this technique demonstrates the potential for reducing solvent waste in silylation reactions.

The development of catalytic, rather than stoichiometric, methods for silylation also aligns with green chemistry principles. Catalytic approaches reduce the amount of reagents required and can lead to higher atom economy.

Novel Catalytic Systems for Silyloxyacrolein Formation

The development of novel catalytic systems for the synthesis of silyl enol ethers, including silyloxyacroleins, is an active area of research. These systems aim to provide milder reaction conditions, higher selectivity, and broader substrate scope compared to traditional stoichiometric methods.

Transition Metal Catalysis:

Nickel Catalysis: Nickel-based catalysts have shown promise in the synthesis of silyl enol ethers. For instance, a three-component nickel-catalyzed coupling of enals, alkynes, and silanes has been developed to form enol silanes with high stereoselectivity. organic-chemistry.org

Rhodium Catalysis: Rhodium complexes have been investigated for the enantioselective silylation of C-H bonds, which represents a different approach to forming silicon-carbon bonds. acs.orgnih.govnih.gov While not a direct method for silyloxyacrolein formation, it showcases the potential of rhodium catalysis in silicon chemistry. Rhodium catalysts have also been used in the hydroformylation of alkynes to produce α,β-unsaturated aldehydes. researchgate.net

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis and reaction of silyl enol ethers. Chiral amines can catalyze the enantioselective conjugate addition of radicals to enals, demonstrating the ability to control reactivity and stereoselectivity in reactions involving α,β-unsaturated aldehydes. researchgate.netresearchgate.net Photochemical organocatalytic methods have also been developed for the enantioselective functionalization of enals. nih.govnih.gov These approaches, while not directly forming the silyl enol ether, establish the utility of organocatalysts in activating enals for various transformations, which could potentially be extended to silylation reactions.

Catalyst SystemType of TransformationPotential Relevance to 2-Propenal, 2-[(trimethylsilyl)oxy]- Synthesis
Nickel-based catalysts Coupling of enals, alkynes, and silanesDirect catalytic route to functionalized silyl enol ethers from enals.
Rhodium-based catalysts Enantioselective C-H silylation; Alkyne hydroformylationDemonstrates potential for catalytic C-Si bond formation and synthesis of α,β-unsaturated aldehyde precursors.
Organocatalysts (chiral amines) Enantioselective conjugate additions to enalsProvides a metal-free approach to activate enals for stereoselective reactions, potentially adaptable for silylation.

Elucidating Reactivity Profiles and Mechanistic Pathways of 2 Propenal, 2 Trimethylsilyl Oxy

Nucleophilic and Electrophilic Activation Modes

The presence of both a carbonyl group and a carbon-carbon double bond, influenced by the electron-donating trimethylsilyloxy group, allows for both nucleophilic and electrophilic interactions at different sites within the molecule.

Reactivity at the Carbonyl Carbon

The carbonyl carbon of 2-Propenal, 2-[(trimethylsilyl)oxy]- is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. The trimethylsilyloxy group, being electron-donating, can modulate the electrophilicity of the carbonyl carbon. This electronic effect can influence the rate and outcome of nucleophilic additions compared to unsubstituted α,β-unsaturated aldehydes.

Lewis acid catalysis can further enhance the electrophilicity of the carbonyl carbon. Coordination of a Lewis acid to the carbonyl oxygen withdraws electron density, making the carbon even more susceptible to nucleophilic attack. This activation strategy is crucial for promoting reactions with weaker nucleophiles.

Reactivity at the C-C Double Bond

The carbon-carbon double bond in 2-Propenal, 2-[(trimethylsilyl)oxy]- possesses a nuanced reactivity. While typically electron-rich and susceptible to electrophilic attack, the conjugation with the carbonyl group introduces electrophilic character at the β-carbon. The electron-donating nature of the trimethylsilyloxy group at the α-position enhances the nucleophilicity of the double bond, making it more reactive towards electrophiles than a simple alkene.

Electrophilic addition to the double bond would proceed via the formation of a carbocationic intermediate, which would be stabilized by the adjacent oxygen atom of the silyloxy group. However, the more dominant reactivity pattern for this system often involves conjugate addition, as will be discussed in a later section.

Pericyclic Reactions Involving 2-Propenal, 2-[(trimethylsilyl)oxy]-

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of modern organic synthesis. 2-Propenal, 2-[(trimethylsilyl)oxy]- is a valuable participant in such transformations, most notably in cycloaddition reactions.

Diels-Alder Cycloadditions and Inverse Electron Demand Variants

In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. 2-Propenal, 2-[(trimethylsilyl)oxy]-, with its electron-rich double bond, can function as a dienophile, particularly when paired with a very electron-poor diene.

More significantly, this compound and its structural analogs, like Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene), are highly effective as electron-rich dienes in inverse electron-demand Diels-Alder (IEDDA) reactions. In this context, they react readily with electron-deficient dienophiles. The trimethylsilyloxy group enhances the Highest Occupied Molecular Orbital (HOMO) energy of the diene system, facilitating the reaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. These reactions are often highly regioselective and provide a powerful method for the synthesis of highly functionalized six-membered rings. Lewis acid catalysis can further accelerate these reactions by lowering the LUMO energy of the dienophile. For instance, the AlCl₃-catalyzed Diels-Alder reaction between 2-(trimethylsilyloxy)acrolein and furan (B31954) has been studied, demonstrating a three-step mechanism through a zwitterionic intermediate, with a preference for the endo cycloadduct. rsc.org

Data Table for Diels-Alder Cycloadditions of 2-Propenal, 2-[(trimethylsilyl)oxy]-

Dienophile Catalyst Reaction Conditions Product(s) Yield (%) Reference(s)
Furan AlCl₃ Dichloromethane Endo cycloadduct Data not available rsc.org
Various electron-deficient dienophiles Thermal or Lewis Acid Various Cyclohexene derivatives Data not available General reactivity profile

Specific experimental data for a broader range of Diels-Alder reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]- were not available in the searched literature.

[3+2] Cycloaddition Pathways

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. While specific examples involving 2-Propenal, 2-[(trimethylsilyl)oxy]- are not extensively documented in the literature, its structural features suggest potential participation in such reactions. As a dipolarophile, it could react with various 1,3-dipoles. For instance, organocatalytic [3+2] cycloadditions of the parent compound, acrolein, with azomethine ylides have been reported to yield pyrrolidine (B122466) derivatives. wikipedia.org The electronic nature of the trimethylsilyloxy group would be expected to influence the regioselectivity and stereoselectivity of such cycloadditions.

Data Table for [3+2] Cycloaddition Pathways of 2-Propenal, 2-[(trimethylsilyl)oxy]-

1,3-Dipole Catalyst Reaction Conditions Product(s) Yield (%) Reference(s)
Various 1,3-dipoles Thermal or Catalytic Various Five-membered heterocycles Data not available General reactivity profile

Specific experimental data for [3+2] cycloaddition reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]- were not available in the searched literature.

Conjugate Addition Reactions (Michael-type)

Conjugate addition, or Michael-type addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of 2-Propenal, 2-[(trimethylsilyl)oxy]-, a nucleophile adds to the β-carbon of the carbon-carbon double bond. The electron-withdrawing effect of the carbonyl group renders the β-carbon electrophilic, facilitating this mode of attack. The initial addition results in the formation of an enolate, which is subsequently protonated or trapped by an electrophile.

The trimethylsilyloxy group at the α-position can influence the reactivity and stereoselectivity of the Michael addition. A well-known variant is the Mukaiyama-Michael reaction, where a silyl (B83357) enol ether acts as the nucleophile. In the context of 2-Propenal, 2-[(trimethylsilyl)oxy]- acting as the Michael acceptor, the reaction with various nucleophiles provides a route to a wide range of functionalized aldehydes. The reaction can be promoted by either basic or Lewis acidic conditions. For example, hindered 2-silyloxydienes have been shown to react with enones in the presence of triflimide to yield the Mukaiyama-Michael adduct. ucla.edu

Data Table for Conjugate Addition Reactions (Michael-type) of 2-Propenal, 2-[(trimethylsilyl)oxy]-

Nucleophile Catalyst/Promoter Reaction Conditions Product(s) Yield (%) Reference(s)
Various nucleophiles Base or Lewis Acid Various β-substituted aldehyde derivatives Data not available General reactivity profile

Specific experimental data for Michael-type conjugate addition reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]- as the acceptor were not available in the searched literature.

Stereocontrol in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. In the context of 2-Propenal, 2-[(trimethylsilyl)oxy]-, the silyloxy diene system offers a versatile platform for stereocontrolled 1,4-addition reactions. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. Both organocatalytic and Lewis acid-catalyzed approaches have been successfully implemented to achieve high levels of diastereoselectivity and enantioselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. Chiral amines and their derivatives, such as cinchona alkaloids, can activate the α,β-unsaturated system towards nucleophilic attack, creating a chiral environment that directs the stereochemical course of the reaction. For instance, the reaction of thiols with α,β-unsaturated ketones, a process analogous to additions to 2-propenal derivatives, can be catalyzed by cinchona alkaloid-derived urea (B33335) catalysts with excellent enantioselectivity. organic-chemistry.org The catalyst activates the enone through hydrogen bonding, while the basic nitrogen atom of the quinuclidine (B89598) core activates the thiol, leading to a highly organized transition state. organic-chemistry.org

Lewis acids also play a crucial role in promoting and controlling the stereoselectivity of Michael additions. researchgate.net Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the Michael addition of silyloxypyrroles to α,β-unsaturated acceptors. researchgate.net The use of chiral Lewis acids, often in combination with chiral ligands, allows for the construction of stereogenic centers with high fidelity. For example, copper(II) triflate-bis(oxazoline) complexes have demonstrated excellent enantioselectivity in the Michael addition of 2-(trimethylsilyloxy)furans. researchgate.net The coordination of the Lewis acid to the carbonyl oxygen of the acceptor enhances its electrophilicity and, in the case of a chiral Lewis acid, creates a sterically defined environment that dictates the facial selectivity of the nucleophilic attack.

The diastereoselectivity of the Michael addition to chiral substrates bearing a stereocenter can often be predicted by Felkin-Anh or chelation-controlled models, depending on the nature of the substituent at the stereocenter and the reaction conditions.

Table 1: Illustrative Examples of Stereocontrol in Michael Additions

Nucleophile Acceptor System Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Thiophenol Cyclohexenone Cinchona Alkaloid-Urea - >99%
2-(tert-butyldimethylsilyloxy)pyrrole 3-Acryloyl-2-oxazolidinone Sc(OTf)₃ - -

Aldol (B89426) and Related Carbonyl Addition Reactions

Cross-Aldol Condensations

2-Propenal, 2-[(trimethylsilyl)oxy]- serves as a valuable enolate equivalent in cross-aldol reactions, particularly in the context of the Mukaiyama aldol addition. wikipedia.orgsemanticscholar.orgrsc.org This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, providing a reliable method for the construction of β-hydroxy carbonyl compounds while avoiding issues of self-condensation often encountered in traditional base-mediated aldol reactions. wikipedia.org

The reaction is typically catalyzed by a stoichiometric or catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or scandium triflate (Sc(OTf)₃). wikipedia.orgnih.gov The Lewis acid activates the aldehyde or ketone electrophile by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy and facilitating nucleophilic attack by the silyl enol ether.

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether (E vs. Z) and the nature of the Lewis acid and substrates. wikipedia.org The reaction is believed to proceed through an open-chain transition state, in contrast to the cyclic Zimmerman-Traxler transition state often invoked in base-mediated aldol reactions. This can lead to different stereochemical preferences. For instance, the reaction of the silyl enol ether of cyclohexanone (B45756) with benzaldehyde (B42025) using TiCl₄ yields a mixture of threo and erythro products. wikipedia.org

Significant efforts have been dedicated to the development of asymmetric Mukaiyama aldol reactions through the use of chiral Lewis acids. wikipedia.org These catalysts create a chiral environment around the electrophile, enabling the enantioselective formation of new stereocenters.

Table 2: Representative Cross-Aldol Condensations involving Silyl Enol Ethers

Silyl Enol Ether Aldehyde/Ketone Lewis Acid Diastereoselectivity Yield
Silyl enol ether of cyclohexanone Benzaldehyde TiCl₄ threo:erythro (63:19) 82%
2-Siloxyindole derivative Isatin BF₃·OEt₂ >19:1 (syn:anti) 78%

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon bonds. While direct examples involving 2-Propenal, 2-[(trimethylsilyl)oxy]- are not extensively documented, the reactivity of related silyloxy dienes and vinyl stannanes provides insight into the potential transformations of this compound. Reactions such as the Stille, Suzuki, and Heck couplings are of significant interest.

In the Stille reaction, an organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A vinyl stannane (B1208499) derived from 2-Propenal, 2-[(trimethylsilyl)oxy]- could potentially undergo coupling with various aryl or vinyl halides to form more complex diene systems. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities.

The Suzuki coupling, which utilizes organoboron reagents, is another highly versatile cross-coupling reaction. organic-chemistry.org A boronate ester derivative of 2-Propenal, 2-[(trimethylsilyl)oxy]- could be coupled with a wide range of organic halides. Conversely, if 2-Propenal, 2-[(trimethylsilyl)oxy]- were converted to a vinyl halide or triflate, it could serve as the electrophilic partner in a Suzuki coupling with various organoboron compounds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less directly applicable to the silyl enol ether functionality, transformations of derivatives of 2-Propenal, 2-[(trimethylsilyl)oxy]- could be envisioned.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Substrate 1 (derived from 2-Propenal, 2-[(trimethylsilyl)oxy]-) Substrate 2 Palladium Catalyst Potential Product
Stille Vinyl stannane Aryl iodide Pd(PPh₃)₄ Aryl-substituted diene
Suzuki Vinyl boronate Aryl bromide Pd(dppf)Cl₂ Aryl-substituted diene

Chiral Catalyst-Mediated Asymmetric Reactions

The development of chiral catalysts has enabled a wide array of asymmetric transformations, allowing for the synthesis of enantiomerically enriched compounds. 2-Propenal, 2-[(trimethylsilyl)oxy]- and related silyloxy dienes are excellent substrates for such reactions, particularly in the context of cycloadditions and conjugate additions.

Chiral Lewis acids are instrumental in catalyzing enantioselective Diels-Alder reactions. wikipedia.org By coordinating to the dienophile, a chiral Lewis acid can effectively shield one face of the molecule, leading to a highly enantioselective cycloaddition with the silyloxy diene. Various chiral Lewis acid systems, often derived from metals like titanium, aluminum, or copper complexed with chiral ligands, have been developed for this purpose.

Organocatalysis also offers a powerful approach to asymmetric reactions involving silyloxy dienes. Chiral secondary amines, such as prolinol derivatives, can catalyze enantioselective Michael additions to α,β-unsaturated aldehydes and ketones. beilstein-journals.org These catalysts operate through the formation of a chiral iminium ion with the acceptor, which then reacts with the silyl enol ether nucleophile in a highly stereocontrolled manner.

Furthermore, chiral Brønsted acids have been shown to catalyze enantioselective reactions. For instance, chiral phosphoric acids can act as effective catalysts in various asymmetric transformations.

Table 4: Examples of Chiral Catalyst-Mediated Asymmetric Reactions

Reaction Type Substrate Catalyst Type Chiral Catalyst Example Enantiomeric Excess (ee)
Diels-Alder Silyloxy diene + α,β-unsaturated ketone Chiral Lewis Acid Copper(II)-bis(oxazoline) complex High
Michael Addition Silyloxy furan + α,β-unsaturated aldehyde Organocatalyst Diphenylprolinol silyl ether Up to 95%

Rearrangement Pathways and Isomerization Processes

The structural framework of 2-Propenal, 2-[(trimethylsilyl)oxy]- allows for potential rearrangement and isomerization pathways, leading to the formation of constitutional isomers or stereoisomers. These processes can be induced thermally, or by acidic or basic catalysts.

One potential isomerization is the migration of the silyl group. Under certain conditions, a 1,3-silyl shift could occur, leading to the formation of a different silyl enol ether isomer. Such rearrangements are known to be influenced by temperature and the presence of catalysts.

Another possibility is the isomerization of the diene system itself. For instance, acid-catalyzed rearrangement of certain allenes can lead to the formation of conjugated 1,3-dienes. mdpi.comencyclopedia.pub While 2-Propenal, 2-[(trimethylsilyl)oxy]- is already a conjugated diene, related allene (B1206475) precursors could isomerize to form such systems. The mechanism of these acid-catalyzed rearrangements often involves the formation of a carbocation intermediate, which is stabilized by the surrounding substituents. encyclopedia.pub

Thermal rearrangements of strained allenic systems, such as cyclopropyl (B3062369) allenes, are also known to produce 1,3-dienes, often through radical pathways at high temperatures. mdpi.comencyclopedia.pub While not directly applicable to the parent compound, these studies provide insight into the potential for skeletal rearrangements in more complex derivatives.

The presence of the aldehyde functionality also introduces the possibility of enolization and subsequent isomerization under either acidic or basic conditions, which could potentially lead to the migration of the double bond.

Table 5: Potential Rearrangement and Isomerization Pathways

Type of Rearrangement Driving Force/Catalyst Potential Product Mechanistic Insight
1,3-Silyl Shift Thermal/Catalytic Isomeric silyl enol ether Intramolecular migration of the silyl group
Diene Isomerization Acid (e.g., PTSA) More stable diene isomer Formation and rearrangement of a carbocation intermediate

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of 2-Propenal, 2-[(trimethylsilyl)oxy]-, a multifunctional silyloxydiene, is an area of significant interest due to the compound's potential applications in organic synthesis. While comprehensive, dedicated studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of its core structural motifs: the acrolein backbone and the silyloxy-substituted diene system.

Photochemical Reactivity

The photochemical reactivity of 2-Propenal, 2-[(trimethylsilyl)oxy]- is anticipated to be governed by the electronic transitions of its α,β-unsaturated carbonyl system and the conjugated diene. Upon absorption of ultraviolet (UV) light, the molecule can be promoted to an electronically excited state, leading to various potential reaction pathways.

One expected photochemical transformation is [2+2] cycloaddition . Research on other molecules containing N-trimethylsilylmethyl substituted uracils has shown that UV irradiation can lead to the formation of both dimeric and cross [2+2]-cycloaddition products. rsc.org This suggests that the double bond of the propenal moiety in 2-Propenal, 2-[(trimethylsilyl)oxy]- could undergo similar cycloaddition reactions with other alkenes.

Furthermore, the photochemistry of the parent compound, acrolein, involves OH-initiated oxidation in atmospheric studies, leading to products like glyoxal (B1671930) and glycolaldehyde (B1209225). researchgate.net While not a direct photochemical reaction of the molecule itself, it highlights the susceptibility of the aldehyde and double bond to photo-induced oxidative processes. Theoretical studies on related unsaturated dicarbonyls also point to the involvement of triplet states in photolytic pathways, which can lead to decarbonylation and the formation of radical intermediates. nih.gov

It is important to note that the trimethylsilyl (B98337) group's influence on the photochemical reaction profile could be significant. It may affect the excited state lifetime and the relative efficiencies of different reaction pathways compared to unsubstituted acrolein.

A summary of potential photochemical reactions is presented in the table below.

Reaction TypePotential ReactantsPotential ProductsNotes
[2+2] CycloadditionTwo molecules of 2-Propenal, 2-[(trimethylsilyl)oxy]- or one molecule with another alkeneCyclobutane derivativesInferred from the reactivity of similar trimethylsilyl-containing compounds. rsc.org
Photo-oxidation2-Propenal, 2-[(trimethylsilyl)oxy]- and an oxidizing species (e.g., OH radical)Oxidized products such as glyoxal and glycolaldehyde derivativesBased on the known photo-oxidation of acrolein. researchgate.net
Photodegradation2-Propenal, 2-[(trimethylsilyl)oxy]-Smaller carbonyl compounds and carbon monoxideA possible pathway based on the photochemistry of related carbonyl compounds. nih.gov

Electrochemical Reactivity

The electrochemical behavior of 2-Propenal, 2-[(trimethylsilyl)oxy]- is expected to involve both oxidation and reduction processes centered on the electroactive α,β-unsaturated aldehyde and the electron-rich silyloxydiene system. Techniques such as cyclic voltammetry would be instrumental in determining the oxidation and reduction potentials of these processes. ossila.com

Reduction: The reduction of the acrolein moiety is a probable electrochemical pathway. Studies on acrolein have shown that it can be reduced at the C=C double bond to form propionaldehyde, particularly at acidic to neutral pH. nih.gov For 2-Propenal, 2-[(trimethylsilyl)oxy]-, a similar reduction of the double bond or the aldehyde group could be anticipated. The specific reduction potential and product distribution would likely be influenced by the solvent, electrolyte, and electrode material used.

Oxidation: The electron-rich 2-[(trimethylsilyl)oxy] substituted diene system presents a likely site for electrochemical oxidation. The oxidation of silyl enol ethers is a known process that can lead to the formation of radical cations, which can then undergo a variety of subsequent reactions, including dimerization or reaction with nucleophiles. The oxidation potential would be expected to be lower than that of a simple alkene due to the electron-donating effect of the silyloxy group.

The table below outlines the potential electrochemical reactions.

ProcessPotential Site of ReactionPotential ProductsInfluencing Factors
ReductionC=C double bond or C=O groupSaturated aldehyde/alcohol or dimeric productspH, electrode material, solvent nih.gov
OxidationSilyloxydiene systemRadical cations leading to dimers or functionalized productsElectrode potential, presence of nucleophiles

Detailed experimental studies, including cyclic voltammetry and controlled-potential electrolysis, would be necessary to fully elucidate the specific redox potentials, number of electrons transferred, and the precise structures of the resulting products for 2-Propenal, 2-[(trimethylsilyl)oxy]-.

Strategic Applications of 2 Propenal, 2 Trimethylsilyl Oxy in Complex Organic Synthesis

As a Versatile C3 Building Block for Functionalized Molecules

2-Propenal, 2-[(trimethylsilyl)oxy]- serves as a potent C3 synthon, effectively acting as an equivalent of the acrolein α-anion or a β-cation depending on the reaction conditions. The presence of the trimethylsilyloxy group activates the double bond for various transformations while also influencing the reactivity of the aldehyde. This unique electronic arrangement allows it to engage in reactions at three distinct positions: the carbonyl carbon, the α-carbon, and the β-carbon.

Its utility as a building block stems from its ability to participate in fundamental carbon-carbon bond-forming reactions. For instance, it can act as a nucleophile in aldol-type reactions through the silyloxy-activated double bond or as an electrophile in Michael additions at the β-position. This versatility allows for the strategic introduction of a functionalized three-carbon chain into a target molecule, which can be further elaborated to construct more complex structures.

Synthesis of Oxygenated Heterocycles and Carbocycles

A significant application of 2-Propenal, 2-[(trimethylsilyl)oxy]- is in cycloaddition reactions for the synthesis of cyclic compounds. It has proven to be an effective three-carbon component in Lewis acid-catalyzed [4+3] cycloadditions with various dienes to construct seven-membered rings, a common motif in natural products. nih.gov

When reacted with furan (B31954) in the presence of a Lewis acid, it undergoes a stepwise polar cycloaddition. nih.gov The reaction is initiated by the nucleophilic attack of furan on the β-position of the activated acrolein, forming a zwitterionic intermediate. nih.govescholarship.org This intermediate then undergoes ring closure to form the seven-membered carbocycle. nih.govescholarship.org Similarly, reactions with other dienes like cyclopentadiene (B3395910) yield α-hydroxycycloheptenones after acidic workup. nih.gov The use of a bulkier silyl (B83357) group, such as triisopropylsilyl (TIPS), has also been shown to be effective in these transformations, reacting with dienes in the presence of scandium triflate to afford formal [4+3] cycloadducts. nih.govresearchgate.net An exception is the reaction with butadiene, which results in a [4+2] cycloadduct. nih.govresearchgate.net

This methodology provides a direct and efficient route to highly functionalized seven-membered ring systems, which are otherwise challenging to synthesize.

DieneCatalystProduct TypeReference(s)
FuranLewis Acid[4+3] Cycloadduct (Oxabicyclo[3.2.2]nonenone derivative) nih.govescholarship.org
CyclopentadieneSnCl₄[4+3] Cycloadduct (α-hydroxycycloheptenone) nih.gov
2,5-DimethylfuranSc(OTf)₃[4+3] Cycloadduct nih.gov
ButadieneSc(OTf)₃[4+2] Cycloadduct nih.govresearchgate.net

Beyond carbocycles, this building block can also be a precursor to oxygenated heterocycles. For example, related silyl ketenes can be used to synthesize highly functionalized 2-pyranones, which are prevalent moieties in numerous natural products. mdpi.comnih.gov

Precursor in Natural Product Synthesis and Analogues

The functional handles and reactivity of 2-Propenal, 2-[(trimethylsilyl)oxy]- make it an attractive precursor for the synthesis of natural products and their analogues. The β-hydroxy aldehyde and β-hydroxy ketone motifs generated from its participation in aldol (B89426) and Michael reactions are ubiquitous in complex natural products such as polyketides and macrolides. ncn.gov.plwiley-vch.de Although specific total syntheses employing this exact reagent are not prominently detailed in the surveyed literature, its role in forming key structural subunits is of strategic importance.

For example, the vinylogous Mukaiyama aldol reaction, which involves the reaction of silyl enol ethers with carbonyl compounds, is a powerful method for C-C bond formation in natural product synthesis. ncn.gov.pl 2-Propenal, 2-[(trimethylsilyl)oxy]- is primed to act as an enolate equivalent in such reactions, providing a direct route to γ-hydroxy-α,β-unsaturated aldehydes, which are versatile intermediates for further transformations.

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the context of bioactive molecules. 2-Propenal, 2-[(trimethylsilyl)oxy]- can be employed in various reactions where new chiral centers are generated.

The stereochemical outcome of the aforementioned [4+3] cycloaddition reactions can be controlled to an extent, often favoring the endo cycloadduct. nih.gov More significantly, the compound is a prochiral substrate for asymmetric reactions. In Mukaiyama-type aldol and Michael additions, the use of chiral Lewis acids or organocatalysts can, in principle, induce enantioselectivity in the formation of the new carbon-carbon bond. nih.govnih.govwiley-vch.de For instance, enantioselective iminium-catalyzed Mukaiyama-Michael reactions have been successfully applied to the parent compound, acrolein, to generate products with high enantiomeric excess (ee), demonstrating a viable strategy for installing chirality at the β-position. nih.gov This approach was utilized in the synthesis of the C17-C28 fragment of pectenotoxins. nih.gov Similar strategies using chiral catalysts with 2-Propenal, 2-[(trimethylsilyl)oxy]- could offer a direct path to optically active β-functionalized C3 units, which are valuable chiral building blocks. nih.gov

Contributions to Total Synthesis of Bioactive Compounds

While a direct application of 2-Propenal, 2-[(trimethylsilyl)oxy]- in a completed total synthesis of a specific bioactive compound is not explicitly documented in the reviewed sources, its utility is evident through the synthesis of key structural fragments. The ability to construct functionalized seven-membered rings via [4+3] cycloaddition is highly relevant, as this core is present in numerous complex terpenes and other bioactive natural products. nih.govnih.gov

Furthermore, its role as a surrogate for a reactive acrolein enolate allows for its use in convergent synthetic strategies. Such strategies are employed in the modular synthesis of complex molecules like macrolide antibiotics, where simple building blocks are assembled to create diverse structures. escholarship.orgnih.gov The application of this C3 building block would enable the introduction of an aldehyde-bearing side chain, a common feature in many polyketide-derived natural products.

Development of Cascade and Multicomponent Reactions

Cascade (or tandem) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple bonds in a single operation, reducing waste and improving step economy. nih.govnih.gov The dual functionality of 2-Propenal, 2-[(trimethylsilyl)oxy]- makes it an ideal candidate for the design of such processes.

A hypothetical but mechanistically plausible cascade sequence could involve an initial Michael addition of a nucleophile to the β-position, generating a silyl enol ether intermediate. This intermediate could then be trapped intramolecularly or intermolecularly by an electrophile, such as an aldehyde in a subsequent Mukaiyama-aldol reaction. This Michael-aldol cascade would rapidly build molecular complexity from simple starting materials.

Although specific examples of MCRs involving 2-Propenal, 2-[(trimethylsilyl)oxy]- are not detailed in the available literature, its potential is clear. In a three-component reaction, it could theoretically react with a nucleophile and an electrophile in a one-pot process to generate a highly functionalized product that incorporates elements from all three reactants. nih.gov The development of such reactions represents a promising area for future research, leveraging the unique reactivity of this versatile C3 building block.

Theoretical and Computational Investigations into 2 Propenal, 2 Trimethylsilyl Oxy

Electronic Structure Analysis and Frontier Orbital Theory

The electronic structure of 2-Propenal, 2-[(trimethylsilyl)oxy]- is central to understanding its reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For electron-rich dienes such as 2-Propenal, 2-[(trimethylsilyl)oxy]-, the energy of the HOMO is elevated due to the electron-donating nature of the silyloxy group. This makes it a strong candidate for normal-electron-demand Diels-Alder reactions, where the primary interaction is between the diene's HOMO and the dienophile's LUMO.

Computational studies on the analog, 2-methoxy-1,3-butadiene (B1206718), reveal important insights into its electronic structure. The HOMO-LUMO gap is a critical factor in determining the reactivity of the diene. In the case of 2-methoxy-1,3-butadiene, the HOMOdiene-LUMO(dienophile) gap is significantly smaller than the HOMO(dienophile)-LUMOdiene gap in reactions with electron-poor dienophiles, confirming its suitability for normal-electron-demand cycloadditions. For instance, in its reaction with methyl acrylate, the HOMOdiene-LUMO(dienophile) gap is calculated to be 7.21 eV, while the HOMO(dienophile)-LUMOdiene gap is a larger 9.80 eV.

The coefficients of the frontier orbitals also dictate the regioselectivity of the reaction. The largest coefficient on the HOMO of the diene will preferentially interact with the largest coefficient on the LUMO of the dienophile. For 2-methoxy-1,3-butadiene, the HOMO is largely localized on the C1 and C4 carbons, directing the cycloaddition to these positions.

Table 1: Frontier Orbital Energies for 2-methoxy-1,3-butadiene and a generic dienophile (methyl acrylate)

MoleculeOrbitalEnergy (eV)
2-methoxy-1,3-butadieneHOMO-8.54
2-methoxy-1,3-butadieneLUMO1.26
Methyl AcrylateHOMO-11.15
Methyl AcrylateLUMO-1.33
Interaction Gap (eV)
HOMO(diene)-LUMO(dienophile)7.21
HOMO(dienophile)-LUMO(diene)9.80

Data is illustrative and based on computational studies of 2-methoxy-1,3-butadiene.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides detailed energy profiles for reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]-. The Diels-Alder reaction, a cornerstone of its reactivity, is a primary focus of such studies. The energy profile of a concerted [4+2] cycloaddition typically features a single transition state connecting the reactants and the product. The activation energy of this transition state determines the reaction rate.

For the analogous 2-methoxy-1,3-butadiene, DFT calculations have been employed to explore the energy profiles of its Diels-Alder reactions. These studies show that the activation energy is influenced by the nature of the dienophile. Electron-withdrawing groups on the dienophile lower the activation barrier, accelerating the reaction.

Solvation can significantly impact reaction rates and mechanisms. Computational models often incorporate solvation effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can stabilize charged or polar species.

Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate proposed reaction mechanisms and structures.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. By comparing the calculated spectra of potential products with experimental data, the correct structure can be identified.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. This is invaluable for identifying functional groups and confirming the structure of reaction products. For instance, the characteristic C=O and C=C stretching frequencies in the product of a Diels-Alder reaction can be predicted and compared with experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This can provide information about the electronic transitions and the chromophores present in the molecule.

While specific predicted spectra for 2-Propenal, 2-[(trimethylsilyl)oxy]- are not available in the literature, the methodologies are well-established for providing valuable data for structural elucidation and mechanistic studies.

Conformational Analysis and Stereoelectronic Effects

The reactivity and stereoselectivity of 2-Propenal, 2-[(trimethylsilyl)oxy]- are also governed by its conformational preferences and underlying stereoelectronic effects.

For a concerted Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The energy difference between the more stable s-trans conformation and the reactive s-cis conformation, as well as the rotational energy barrier between them, influences the reaction rate. Computational studies on conjugated dienes like 1,3-butadiene (B125203) have quantified these conformational energetics. For E-1,3-pentadiene, the rotational energy barrier between the s-trans and s-cis conformations is approximately 2-3 kcal/mol higher than for free rotation about a typical single bond, a consequence of the partial π-bond character of the C2-C3 bond.

Table 2: Conformational Energy Data for a Generic Conjugated Diene

ConformationRelative Energy (kcal/mol)
s-trans0.0
s-cis2.5
Transition State for Rotation Rotational Barrier (kcal/mol)
~4.9

Data is illustrative for a generic conjugated diene.

Stereoelectronic effects, such as hyperconjugation, also play a crucial role. The electron-donating silyloxy group influences the electron density distribution in the π-system, which in turn affects the diene's reactivity and the regioselectivity of its reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new compounds.

For a series of substituted dienes, including derivatives of 2-Propenal, 2-[(trimethylsilyl)oxy]-, a QSRR model could be developed to predict their reactivity in Diels-Alder reactions. Molecular descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, Mulliken charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

By correlating these descriptors with experimentally determined or computationally calculated reaction rates or activation energies, a predictive QSRR model can be built. Such models are valuable for designing new dienes with tailored reactivity for specific synthetic applications. While no specific QSRR studies on 2-Propenal, 2-[(trimethylsilyl)oxy]- were found, the methodology represents a powerful approach for systematically studying and predicting its reactivity. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of Reactions Involving 2 Propenal, 2 Trimethylsilyl Oxy

In-Situ and Operando Spectroscopic Monitoring of Reaction Kinetics (e.g., FT-IR, NMR, UV-Vis)

In-situ and operando spectroscopy are powerful tools for monitoring chemical reactions in real-time, providing kinetic data without the need for quenching or sample extraction. nih.govosti.gov This allows for the direct observation of reactant consumption, product formation, and the appearance of any intermediate species under actual reaction conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is particularly useful for tracking changes in functional groups. For reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]-, FT-IR spectroscopy can monitor the disappearance of characteristic vibrational bands of the reactant and the emergence of new bands corresponding to the product. For instance, in a Mukaiyama aldol (B89426) reaction, the decrease in the intensity of the C=C stretching vibration (around 1620 cm⁻¹) and the Si-O-C stretching vibration (around 1255 cm⁻¹) of the silyl (B83357) enol ether would be observed concurrently with the appearance of a C=O stretching band (around 1715 cm⁻¹) of the resulting β-hydroxy ketone product.

Interactive Table: Hypothetical In-Situ FT-IR Monitoring of a Reaction

The following table illustrates typical data that could be obtained from monitoring a reaction of 2-Propenal, 2-[(trimethylsilyl)oxy]-. The data shows the change in absorbance for key functional groups over time.

Time (minutes)Reactant C=C Absorbance (1620 cm⁻¹)Product C=O Absorbance (1715 cm⁻¹)
00.850.00
100.620.23
200.410.44
300.250.60
600.050.80

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or process NMR allows for the continuous monitoring of changes in the chemical environment of specific nuclei (typically ¹H or ¹³C). researchgate.net By tracking the integration of signals corresponding to the reactant and product, precise kinetic profiles can be generated. For 2-Propenal, 2-[(trimethylsilyl)oxy]-, the disappearance of its characteristic vinyl proton signals and the appearance of new signals for the product can be quantified over time.

UV-Visible (UV-Vis) Spectroscopy: While less structurally informative than FT-IR or NMR, UV-Vis spectroscopy is highly sensitive and can be used to monitor reactions involving changes in conjugation. The conjugated diene system of 2-Propenal, 2-[(trimethylsilyl)oxy]- possesses a specific UV absorbance maximum. If a reaction, such as a Diels-Alder cycloaddition, disrupts this conjugation, the change in absorbance at this wavelength can be used to follow the reaction kinetics.

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., 2D NMR, Variable Temperature NMR)

Beyond reaction monitoring, advanced NMR techniques are indispensable for the detailed structural elucidation of 2-Propenal, 2-[(trimethylsilyl)oxy]- and its reaction products, including their conformation and dynamic behavior. diva-portal.orgipb.pt

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within a molecule.

COSY: Reveals proton-proton (¹H-¹H) coupling networks, confirming the arrangement of protons on the propenal backbone.

HSQC: Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the preferred conformation (e.g., s-cis vs. s-trans) of the diene system in solution. diva-portal.org

Variable Temperature (VT) NMR: This technique is used to study dynamic processes, such as restricted bond rotation or conformational equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening or coalescence of peaks. This can provide thermodynamic data (ΔG‡, ΔH‡, ΔS‡) for processes like the rotation around the C-O single bond in 2-Propenal, 2-[(trimethylsilyl)oxy]-, which influences its reactivity.

Interactive Table: Expected 2D NMR Correlations for 2-Propenal, 2-[(trimethylsilyl)oxy]-

This table outlines the key correlations that would be expected in 2D NMR spectra, aiding in the structural confirmation of the molecule.

2D NMR ExperimentCorrelated NucleiInformation Gained
COSYVinyl ProtonsConfirms connectivity within the H₂C=CH-CH= moiety.
HSQCVinyl CH/CH₂ with their attached ProtonsAssigns the chemical shifts of the vinyl carbons.
HMBCTrimethylsilyl (B98337) Protons to the Oxygen-bearing CarbonConfirms the position of the trimethylsilyl group.
NOESYProtons on C1 and C3Provides insight into the preferred s-cis or s-trans conformation.

High-Resolution Mass Spectrometry for Transient Intermediates and Reaction Pathway Identification (e.g., ESI-MS, APPI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying transient intermediates and elucidating reaction pathways by providing highly accurate mass measurements, which allow for the determination of elemental compositions. rsc.orgnih.gov Soft ionization techniques are essential for observing these often-fragile species.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly effective for analyzing polar and charged species in solution. In studies of reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]-, ESI-MS can be used to intercept and characterize ionic intermediates, such as lithium or titanium enolates, which are key intermediates in many of its transformations. rsc.org

Atmospheric Pressure Photoionization (APPI-MS): APPI is another soft ionization method that is well-suited for analyzing less polar compounds that may not ionize efficiently by ESI. It can be used to study reaction intermediates in a wider range of solvent systems.

By coupling these ionization sources with high-resolution mass analyzers (e.g., Orbitrap or FT-ICR), the exact mass of a transient species can be measured with high precision (typically < 5 ppm error). This allows for the confident assignment of its elemental formula, providing direct evidence for proposed mechanistic steps. nih.govnih.gov

Interactive Table: Hypothetical HRMS Identification of Reaction Intermediates

This table shows potential intermediates in a Lewis acid-catalyzed reaction of 2-Propenal, 2-[(trimethylsilyl)oxy]- and their calculated exact masses, which could be confirmed by HRMS.

Proposed IntermediateFormulaCalculated Exact Mass (m/z)
Protonated ReactantC₆H₁₃OSi⁺129.0730
Lewis Acid Adduct (with TiCl₄)C₆H₁₂OCl₃SiTi⁺316.8993
Aldol Reaction IntermediateC₁₀H₁₈O₂SiNa⁺221.0968

X-ray Crystallography of Key Adducts or Derived Structures for Absolute Stereochemistry Determination

While 2-Propenal, 2-[(trimethylsilyl)oxy]- is a liquid, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, of its solid, crystalline reaction products. researchgate.net

In the context of asymmetric reactions, where new stereocenters are formed, obtaining a crystal structure of the product is the most definitive way to confirm its relative and absolute configuration. For example, after a stereoselective Diels-Alder or aldol reaction using 2-Propenal, 2-[(trimethylsilyl)oxy]-, the resulting cycloadduct or aldol adduct can be crystallized. The analysis of the resulting diffraction pattern provides a precise molecular model, detailing bond lengths, bond angles, and torsional angles. When a chiral auxiliary or catalyst containing a heavy atom is used, anomalous dispersion effects can be used to determine the absolute stereochemistry of the product without ambiguity.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination in Asymmetric Syntheses

In asymmetric synthesis, quantifying the stereochemical purity of the product is essential. Chiral chromatography and spectropolarimetry are the primary techniques used for this purpose. chemrxiv.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of a reaction product. rsc.orgwindows.net The CSP creates a chiral environment where the two enantiomers of the product form transient diastereomeric complexes with differing stabilities. This results in different retention times for each enantiomer, allowing for their separation and quantification by integrating the respective peak areas in the chromatogram.

Interactive Table: Hypothetical Chiral HPLC Data

This table presents sample data from a chiral HPLC analysis of a product from an asymmetric reaction, used to calculate the enantiomeric excess.

EnantiomerRetention Time (min)Peak Area
Minor12.42,500
Major14.147,500
Calculated Enantiomeric Excess (ee): 95%

Spectropolarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a chiral, non-racemic product, it is less direct than chiral chromatography for determining ee. The specific rotation of a pure enantiomer must be known, and the measured rotation of the sample is then compared to this value. It is often used as a complementary technique to confirm the identity of the major enantiomer after the ee has been determined by chromatography.

Emerging Research Directions and Future Perspectives for 2 Propenal, 2 Trimethylsilyl Oxy Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way molecules are produced, offering enhanced safety, efficiency, and scalability. mdpi.comscielo.br The integration of 2-Propenal, 2-[(trimethylsilyl)oxy]- into these systems represents a significant area of future development. Flow chemistry, which involves performing reactions in a continuously flowing stream, provides precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This level of control is particularly advantageous for reactions involving reactive intermediates, minimizing decomposition and side product formation. nih.gov

Automated synthesis platforms, often coupled with flow reactors, enable the rapid and systematic exploration of reaction conditions and the synthesis of compound libraries. chemistryworld.comillinois.edu By employing robotic systems and pre-filled reagent cartridges, these platforms can accelerate the discovery of new reactions and molecules. acs.orgyoutube.com The application of these automated systems to reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]- could streamline the synthesis of complex molecules for applications in drug discovery and materials science. illinois.edu For instance, multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated using modular flow systems, a strategy that could be adapted for derivatives of 2-Propenal, 2-[(trimethylsilyl)oxy]-. nih.gov

Table 1: Potential Advantages of Integrating 2-Propenal, 2-[(trimethylsilyl)oxy]- with Modern Synthesis Technologies

TechnologyPotential Advantages
Flow Chemistry Enhanced safety by minimizing the accumulation of reactive intermediates.
Precise control over reaction parameters leading to higher yields and selectivity.
Improved scalability from laboratory to industrial production.
Automated Synthesis High-throughput screening of reaction conditions and catalysts.
Rapid synthesis of compound libraries for drug discovery and materials research.
Increased reproducibility and reduced human error. acs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]- is a key area of ongoing research. The goal is to achieve higher levels of selectivity (chemo-, regio-, diastereo-, and enantio-) and efficiency, often under milder reaction conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral organocatalysts could be employed to control the stereochemical outcome of reactions such as Diels-Alder or Michael additions involving 2-Propenal, 2-[(trimethylsilyl)oxy]-. researchgate.net Furthermore, the development of heterogeneous organocatalysts, where the catalyst is supported on a solid material like silica (B1680970), offers the advantages of easy separation and catalyst recycling, contributing to more sustainable processes. mdpi.com

Synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is another exciting frontier. mdpi.com This approach could be used to unlock new reaction pathways for 2-Propenal, 2-[(trimethylsilyl)oxy]-. For instance, combining a Lewis acid to activate the aldehyde with an organocatalyst to control stereoselectivity could lead to highly efficient and selective transformations. The use of Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), has already been shown to improve regioselectivity in Diels-Alder reactions of silyl-protected dienophiles.

Applications in Advanced Materials Science and Polymer Chemistry

The unique structure of 2-Propenal, 2-[(trimethylsilyl)oxy]- makes it an attractive monomer and building block for the synthesis of advanced materials and functional polymers. Its derivatives are being explored in polymer chemistry for the creation of siloxane-based materials, which are known for their unique properties such as thermal stability and flexibility. smolecule.com

The diene-like reactivity of silyloxyacroleins can be harnessed in polymerization reactions. For example, Diels-Alder reactions involving 2-silyloxy-1,3-dienes, which are structurally related to 2-Propenal, 2-[(trimethylsilyl)oxy]-, have been used to create highly substituted cyclohexanes. acs.orgnih.govnih.gov These cyclic structures can serve as rigid backbones or functional pendants in polymers, influencing their thermal and mechanical properties.

Furthermore, the aldehyde functionality of 2-Propenal, 2-[(trimethylsilyl)oxy]- allows for its incorporation into polymers via copolymerization with other monomers. For instance, the copolymerization of acrolein derivatives has been used to prepare functionalized polyacrolein microspheres for chemical sensor applications. nih.gov By incorporating 2-Propenal, 2-[(trimethylsilyl)oxy]-, it may be possible to create polymers with tunable properties and reactive sites for further functionalization. The anionic ring-opening polymerization of N-sulfonyl aziridines to form poly(sulfonylazirdine)s, which can be later deprotected to yield functional polyamines, showcases a strategy that could be conceptually applied to polymers derived from silyloxyacroleins. osti.gov

Table 2: Potential Applications in Materials Science

Material TypePotential Role of 2-Propenal, 2-[(trimethylsilyl)oxy]-Desired Properties
Siloxane-based Polymers As a comonomer to introduce functionality.Thermal stability, flexibility, gas permeability.
Functional Polymers As a monomer for creating polymers with reactive aldehyde and silyl (B83357) ether groups.Cross-linking capabilities, sites for post-polymerization modification.
Advanced Composites As a building block for creating complex, rigid polymer backbones via cycloaddition polymerization.High strength, thermal resistance.
Chemical Sensors As a functional monomer for creating sensitive coatings for nanogravimetric sensors. nih.govHigh sensitivity and selectivity to volatile organic compounds.

Design of Next-Generation Silyloxyacrolein Analogues with Tunable Reactivity

The design and synthesis of novel analogues of 2-Propenal, 2-[(trimethylsilyl)oxy]- with tailored reactivity is a promising avenue for expanding its synthetic utility. By modifying the substituents on the silicon atom or the acrolein backbone, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and selectivity in various transformations. nih.govrsc.org

For example, replacing the trimethylsilyl (B98337) (TMS) group with bulkier silyl groups could enhance the stability of the silyl enol ether or influence the stereochemical outcome of its reactions. An example of a related analogue is 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester. nist.gov The design of functionalized poly(2-oxazoline)s through the variation of functional groups demonstrates a successful strategy for creating tailor-made properties in polymers, a concept that can be applied to the design of silyloxyacrolein analogues for specific applications. mdpi.com

The rational design of these next-generation analogues can be guided by computational studies to predict their reactivity and properties. This approach, combined with efficient synthetic methods, will enable the development of a toolbox of silyloxyacrolein reagents with a broad spectrum of applications. The synthesis of mesoporous silica nanoparticles, where the final properties are governed by careful control of synthesis parameters, provides a parallel for the rational design of these molecular building blocks. nih.gov

Mechanistic Deep-Diving using Advanced Physical Organic Chemistry Techniques

A fundamental understanding of the reaction mechanisms of 2-Propenal, 2-[(trimethylsilyl)oxy]- is crucial for optimizing existing transformations and discovering new reactivity. Advanced physical organic chemistry techniques, including computational modeling and sophisticated kinetic studies, are being increasingly applied to elucidate complex reaction pathways. researchgate.net

Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the transition state geometries and activation energies of reactions involving 2-Propenal, 2-[(trimethylsilyl)oxy]-, helping to explain observed selectivities. nih.gov Such computational studies have been successfully used to investigate the ozonolysis of other unsaturated aldehydes and the degradation reactions of other organic molecules. nih.govmdpi.com

Experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time information about the concentrations of reactants, intermediates, and products, allowing for detailed kinetic analysis. researchgate.net A thorough mechanistic investigation of key reactions, such as the 1,3-dipolar cycloadditions, can guide the development of more efficient and selective synthetic methods. rsc.org

Sustainable and Biomimetic Approaches Utilizing 2-Propenal, 2-[(trimethylsilyl)oxy]-

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on using renewable resources, minimizing waste, and employing environmentally benign reaction conditions. nih.gov Future research will likely explore the synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]- and its analogues from bio-based feedstocks. Oleochemicals, sugars, and cellulose (B213188) are abundant renewable resources that can be converted into valuable platform chemicals and monomers for polymer synthesis. kit.edu

Biomimetic synthesis, which draws inspiration from nature's synthetic strategies, offers another avenue for sustainable chemistry. Enzymes and other biological catalysts operate with high selectivity under mild conditions. While direct enzymatic transformations of silylated compounds may be challenging, the development of artificial enzymes or chemoenzymatic cascades could enable novel and sustainable routes to and from 2-Propenal, 2-[(trimethylsilyl)oxy]- derivatives. The reactivity of the acrolein moiety, which is a known toxin produced during oxidative stress, is also a subject of biofunctional studies, suggesting potential intersections with biological systems and processes. nih.gov

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Propenal, 2-[(trimethylsilyl)oxy]-?

The compound is commonly synthesized via Diels-Alder reactions , leveraging its silyl-protected enal structure. A scalable approach involves:

  • Reagents : Cyclohexadiene derivatives and trimethylsilyl-protected dienophiles.
  • Conditions : Optimized at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours .
  • Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity.
  • Yield : 60–75% after purification by fractional distillation .

Q. Example Reaction Parameters

ParameterValue
Temperature80–100°C
Reaction Time12–24 hours
CatalystBF₃·Et₂O (5 mol%)
SolventAnhydrous THF or Toluene

Q. How can researchers characterize the purity and structure of 2-Propenal, 2-[(trimethylsilyl)oxy]-?

Key analytical methods include:

  • GC-MS : Compare retention indices and fragmentation patterns with NIST reference data (e.g., m/z 224.12 for molecular ion) .
  • NMR : Distinct ¹H NMR signals: δ 0.1 ppm (Si(CH₃)₃), δ 5.5–6.5 ppm (enol ether protons) .
  • FT-IR : C=O stretch at ~1700 cm⁻¹ and Si-O at ~1250 cm⁻¹ .
  • Exact Mass Spectrometry : Confirm molecular formula (e.g., C₉H₁₆O₂Si, exact mass 224.12) .

Q. What purification techniques are optimal for isolating this compound?

  • Distillation : Use short-path distillation under reduced pressure (boiling point ~418°C at 760 mmHg; vacuum reduces decomposition) .
  • Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) for minimal polarity .
  • Crystallization : Not recommended due to low melting point and sensitivity to moisture .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the compound’s reactivity in organic synthesis?

The TMS group:

  • Stabilizes enol intermediates : Reduces side reactions (e.g., polymerization) during Diels-Alder reactions .
  • Enhances electrophilicity : Activates the α,β-unsaturated carbonyl for nucleophilic attacks.
  • Sensitivity : Hydrolyzes under acidic/basic conditions, requiring anhydrous handling .

Q. What computational strategies predict the reactivity of silyl-protected enals?

  • DFT Calculations : Model transition states for Diels-Alder regioselectivity (e.g., endo vs. exo) using software like Gaussian .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DCM) .
  • Electrostatic Potential Maps : Identify electron-deficient carbons for targeted functionalization .

Q. How can discrepancies in thermal stability data be resolved?

Contradictions in decomposition temperatures (e.g., 150°C vs. 200°C) arise from:

  • Analytical Methods : TGA (thermogravimetric analysis) vs. DSC (differential scanning calorimetry).
  • Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Validate via GC-MS and Karl Fischer titration .

Q. Thermal Stability Data

MethodDecomposition TemperatureConditions
TGA150–160°CN₂, 10°C/min
DSC190–200°CSealed crucible

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Exothermicity : Controlled addition of dienophiles and cooling systems prevent runaway reactions .
  • Purification at Scale : Switch from distillation to continuous chromatography (e.g., SMB technology) .
  • Moisture Sensitivity : Use glovebox or inert gas manifolds during handling .

Contradiction Analysis

Example Contradiction : Reported GC retention times vary across studies.

  • Resolution : Cross-validate using NIST’s retention index database and internal standards (e.g., n-alkanes) . Adjust column type (polar vs. non-polar) to confirm identity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.